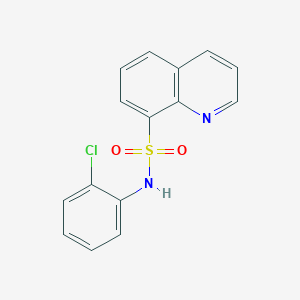![molecular formula C6H7Cl2N3S B182961 5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole CAS No. 118124-76-8](/img/structure/B182961.png)
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole is a compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a dichlorocyclopropyl group attached to the triazole ring via a thioether linkage. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with 2,2-dichlorocyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the dichlorocyclopropyl group using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated triazole derivatives.
Substitution: Alkylated triazole derivatives.
Aplicaciones Científicas De Investigación
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The dichlorocyclopropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thioether linkage provides additional binding interactions with target proteins, enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: The parent compound, known for its antifungal properties.
3-Methyl-1H-1,2,4-triazole: A methylated derivative with similar biological activities.
1H-1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Uniqueness
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole is unique due to the presence of the dichlorocyclopropyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its simpler counterparts.
Propiedades
Número CAS |
118124-76-8 |
|---|---|
Fórmula molecular |
C6H7Cl2N3S |
Peso molecular |
224.11 g/mol |
Nombre IUPAC |
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7Cl2N3S/c7-6(8)1-4(6)2-12-5-9-3-10-11-5/h3-4H,1-2H2,(H,9,10,11) |
Clave InChI |
PYPBYLSMSOWIFU-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
SMILES canónico |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
Solubilidad |
19.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)





![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)

![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)


